Divin

説明

Divin is a potent chelator of iron and an inhibitor of bacterial cell division. It exhibits bacteriostatic effects in both Gram-negative and Gram-positive bacteria by disrupting the assembly of late division proteins, reducing peptidoglycan remodeling at the division site, and blocking the compartmentalization of the cytoplasm .

準備方法

Synthetic Routes and Reaction Conditions

Divin can be synthesized through a convenient synthetic route that involves the formation of the 2-hydroxynaphthalenyl hydrazide portion, which is essential for its activity. The synthetic process includes the use of various reagents and conditions to achieve the desired chemical structure .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques that can be scaled up for larger production. The process may include steps such as crystallization, purification, and quality control to ensure the compound’s purity and efficacy .

化学反応の分析

Types of Reactions

Divin undergoes several types of chemical reactions, including:

Oxidation: Involves the loss of electrons, often facilitated by oxidizing agents.

Reduction: Involves the gain of electrons, typically using reducing agents.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various solvents like ethanol and methanol. The reaction conditions often involve controlled temperatures and pH levels to optimize the yield and purity of the products .

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted analogs .

科学的研究の応用

Key Applications

- Antimicrobial Agent Development

-

Research Tool for Bacterial Division Studies

- As a chemical probe, this compound facilitates mechanistic studies of bacterial cell division. Researchers can use this compound to investigate the dynamics of the divisome and understand how bacteria regulate cell division at molecular levels. This can lead to insights into fundamental biological processes and the development of new therapeutic strategies .

- Structure-Activity Relationship (SAR) Studies

Case Study 1: Inhibition of Multidrug-Resistant Pathogens

A study demonstrated that this compound exhibits potent bacteriostatic activity against multidrug-resistant clinical pathogens. By blocking the late stages of cell division, this compound effectively prevents the growth of bacteria that have developed resistance to conventional antibiotics .

Case Study 2: Mechanistic Insights into Bacterial Division

Research utilizing this compound has revealed critical insights into the morphological stages of bacterial cell division. It was found that while FtsZ is essential for initiating division, additional factors are required for proper compartmentalization of the cytoplasm . This understanding may guide future antibiotic development aimed at these additional targets.

Data Summary

The following table summarizes key findings related to this compound's applications:

作用機序

Divin exerts its effects by blocking bacterial cell division through the perturbation of protein assembly at the site of cell septation. This mechanism is distinct from other inhibitors of bacterial cell division, making this compound a valuable tool for studying bacterial cytokinesis. The molecular targets include late division proteins and pathways involved in peptidoglycan remodeling .

類似化合物との比較

Divin is unique compared to other similar compounds due to its specific mechanism of action and its potent chelation of iron. Similar compounds include:

Penicillin: Inhibits bacterial cell wall synthesis but through a different mechanism.

Vancomycin: Binds to cell wall precursors, preventing cell wall synthesis.

Ciprofloxacin: Inhibits bacterial DNA gyrase, affecting DNA replication.

This compound’s uniqueness lies in its ability to disrupt the assembly of late division proteins and its potent chelation properties, which are not observed in the other mentioned compounds .

生物活性

Divin is a small molecule that has garnered attention for its unique mechanism of action as an inhibitor of bacterial cell division. This article delves into the biological activity of this compound, focusing on its synthesis, structure-activity relationship (SAR), and potential therapeutic applications.

This compound functions primarily by disrupting the assembly of proteins involved in bacterial cell division, specifically at the site of cell septation. Unlike traditional antibiotics that target specific proteins like FtsZ, this compound inhibits the assembly of the divisome complex without directly affecting FtsZ itself. This results in a bacteriostatic effect, where bacterial cells fail to divide properly, leading to the formation of elongated cells that remain physically fused together with a shared cytoplasm .

Structure-Activity Relationship (SAR)

The SAR studies conducted on this compound have revealed critical insights into its biological activity:

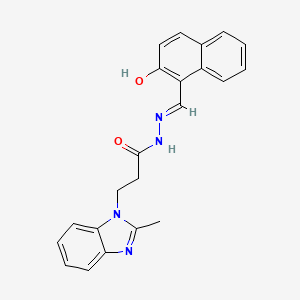

- Key Structural Components : The 2-hydroxynaphthalenyl hydrazide portion of this compound is essential for its antimicrobial activity. Alterations to this moiety significantly reduce potency .

- Benzimidazole Ring Modifications : Substitutions on the benzimidazole ring can enhance the compound's efficacy. For instance, certain modifications have been shown to increase solubility and potency by up to four-fold compared to the original compound .

The following table summarizes key findings from SAR studies:

| Modification Type | Effect on Activity | Notes |

|---|---|---|

| Removal of phenyl hydroxyl group | Decreased activity | Essential for maintaining biological function |

| Position change of hydroxyl group | Dramatically reduced activity | Indicates importance of specific positioning |

| Addition of hydroxyl to second ring | Enhanced activity | Supports the role of aromatic systems in activity |

Case Studies and Experimental Findings

Several experimental studies have highlighted this compound's effectiveness against both Gram-positive and Gram-negative bacteria. In vitro assays demonstrated that this compound-treated cells exhibited mislocalization of key division proteins (FtsQ, FtsL, FtsW, and FtsB), which are critical for proper cell division .

Example Study: Efficacy Against E. coli

In a controlled study using E. coli as a model organism:

- Dosage : Various concentrations of this compound were tested.

- Results : At higher concentrations, significant inhibition of bacterial growth was observed, with a notable increase in cell length and abnormal morphology.

- : this compound effectively halts cell division at late stages, confirming its potential as an antimicrobial agent.

Future Directions

The ongoing research aims to enhance this compound's solubility and potency through further SAR studies. Additionally, synthesizing analogues with improved characteristics could pave the way for identifying specific cellular targets and developing new therapeutic agents for treating bacterial infections resistant to conventional antibiotics .

特性

IUPAC Name |

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-(2-methylbenzimidazol-1-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2/c1-15-24-19-8-4-5-9-20(19)26(15)13-12-22(28)25-23-14-18-17-7-3-2-6-16(17)10-11-21(18)27/h2-11,14,27H,12-13H2,1H3,(H,25,28)/b23-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOPYTFSYTUAGFR-OEAKJJBVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CCC(=O)NN=CC3=C(C=CC4=CC=CC=C43)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=CC=CC=C2N1CCC(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Divin's mechanism of action?

A1: this compound inhibits bacterial cell division by disrupting the assembly of essential proteins at the site of cell septation, known as the divisome. [] This interference prevents the proper formation of the division septum, ultimately blocking bacterial replication. []

Q2: How does this compound affect the bacterial cell envelope during division?

A2: Research suggests that this compound affects several morphological stages of the cell envelope during division. [] It reduces peptidoglycan remodeling at the division site, a critical process for cell wall synthesis and separation. [] Additionally, this compound hinders the compartmentalization of the cytoplasmic membrane, further disrupting the division process. []

Q3: What is the molecular formula and weight of this compound?

A3: Unfortunately, the provided research abstracts do not disclose the molecular formula or weight of this compound. Further research in primary literature or patents may be necessary to obtain this information.

Q4: Is there any spectroscopic data available for this compound?

A4: The provided abstracts do not offer specific spectroscopic data for this compound. To acquire this information, consulting primary research articles or contacting the researchers directly might be necessary.

Q5: Which part of the this compound molecule is crucial for its activity?

A6: Studies highlight that the 2-hydroxynaphthalenyl hydrazide moiety of the this compound molecule is essential for its inhibitory activity. [] Modifications to this portion can significantly impact its ability to disrupt bacterial cell division. []

Q6: Can modifications to the benzimidazole ring of this compound affect its potency?

A7: Yes, research indicates that alterations and substitutions to the benzimidazole ring of this compound can lead to an increase in its potency against bacteria. [] This suggests the benzimidazole ring plays a role in target binding or influencing the overall pharmacophore of this compound. []

Q7: How does the SAR study of this compound aid in understanding its mechanism of action?

A8: SAR studies allow researchers to pinpoint the essential structural features of this compound responsible for its biological activity. [] By systematically modifying the molecule and observing the effects on potency, researchers can glean insights into its interaction with its yet-to-be-identified target. []

Q8: Has this compound's efficacy been tested in cellular or animal models?

A9: The provided abstracts confirm that this compound effectively inhibits the growth of clinical pathogens in vitro. [] While specific details on animal models are absent, the research highlights this compound's potential as a starting point for developing new therapeutic agents, suggesting further in vivo studies are likely underway or planned. []

Q9: Is this compound toxic to mammalian cells?

A10: this compound exhibits only moderate toxicity to mammalian cells at concentrations effective in inhibiting bacterial growth. [] This finding suggests a potentially favorable therapeutic window for the compound, but further research is necessary to confirm its safety profile. []

Q10: What are the potential future applications of this compound?

A10: this compound holds promise as a valuable tool for:

- Mechanistic Studies: Further exploration of this compound's interaction with bacterial cell division machinery can provide valuable insights into this complex process. []

- Antimicrobial Development: this compound's unique mechanism of action makes it a promising starting point for developing new classes of antibiotics, particularly in the face of rising antibiotic resistance. []

- Photoaffinity Probes: Synthesizing this compound analogs with photoaffinity labels could help identify and characterize its direct molecular target within bacteria. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。